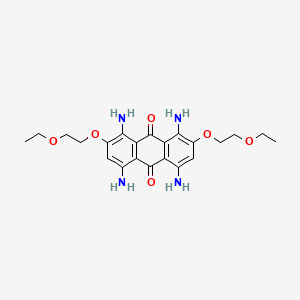![molecular formula C34H25N3 B13132514 N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine CAS No. 917897-57-5](/img/structure/B13132514.png)
N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine: is a complex organic compound that features a bipyridine core with biphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine typically involves the coupling of biphenyl and bipyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study protein-ligand interactions and cellular imaging .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties .
Mecanismo De Acción
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine involves its interaction with metal ions to form coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The bipyridine core provides a stable binding site for metal ions, while the biphenyl substituents enhance the compound’s electronic properties .
Comparación Con Compuestos Similares
- N,N-Di([1,1’-biphenyl]-2-yl)-ethanediamide
- N,N’-Di([1,1’-biphenyl]-2-yl)oxalamide
- N,N’-Bis(2-Phenylphenyl)ethanediamide
Comparison: Compared to these similar compounds, N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is unique due to its bipyridine core, which provides distinct coordination chemistry properties. The presence of biphenyl substituents at the 4-position of the bipyridine ring enhances its electronic properties, making it more suitable for applications in organic electronics and catalysis .
Propiedades
Número CAS |
917897-57-5 |
|---|---|
Fórmula molecular |
C34H25N3 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N,N-bis(4-phenylphenyl)-6-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C34H25N3/c1-3-8-26(9-4-1)28-13-17-31(18-14-28)37(32-19-15-29(16-20-32)27-10-5-2-6-11-27)33-21-22-34(36-25-33)30-12-7-23-35-24-30/h1-25H |
Clave InChI |
DBKZDPUDMXPNKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


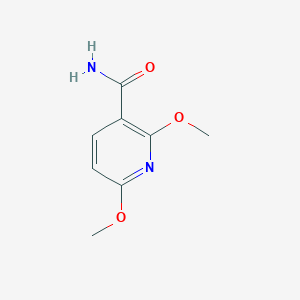
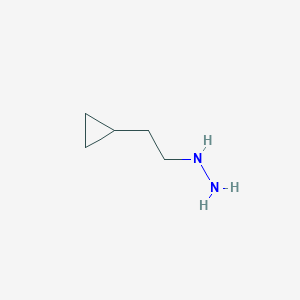

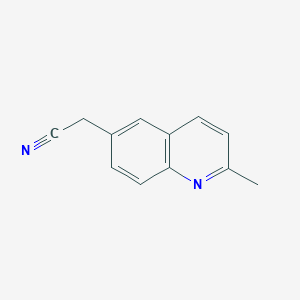

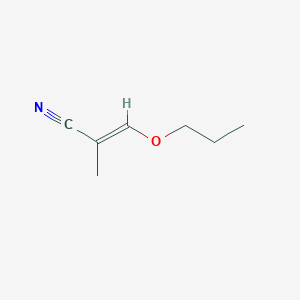
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
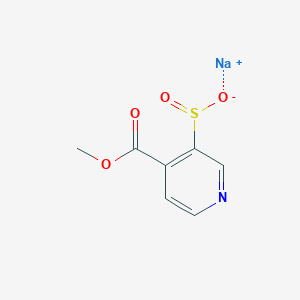

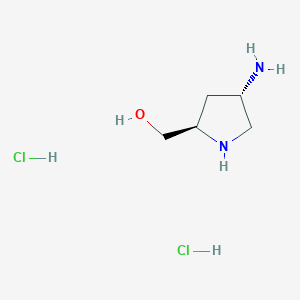
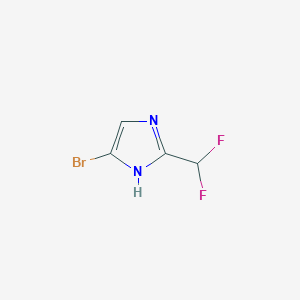
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)

